molecular formula C8H5FN2O2 B1660106 5-fluoro-1H-benzimidazole-4-carboxylic acid CAS No. 716362-27-5

5-fluoro-1H-benzimidazole-4-carboxylic acid

Cat. No.: B1660106
CAS No.: 716362-27-5
M. Wt: 180.14
InChI Key: TZDZANYHAKEIKU-UHFFFAOYSA-N
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Description

5-Fluoro-1H-benzimidazole-4-carboxylic acid is a fluorinated derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazoles are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science

Safety and Hazards

5-fluoro-1H-benzimidazole-4-carboxylic acid is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Preparation Methods

The synthesis of 5-fluoro-1H-benzimidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4-fluoro-1,2-phenylenediamine with a carboxylic acid derivative. The reaction is often carried out in the presence of a dehydrating agent, such as polyphosphoric acid or phosphorus oxychloride, to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

5-Fluoro-1H-benzimidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Condensation: The carboxylic acid group can participate in condensation reactions with amines or alcohols to form amides or esters, respectively

Scientific Research Applications

5-Fluoro-1H-benzimidazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

5-Fluoro-1H-benzimidazole-4-carboxylic acid can be compared with other fluorinated benzimidazole derivatives and similar heterocyclic compounds:

    5-Fluoro-2-methyl-1H-benzimidazole: Similar in structure but with a methyl group instead of a carboxylic acid group, exhibiting different chemical and biological properties.

    5-Fluoro-1H-indole-2-carboxylic acid: An indole derivative with a similar fluorine substitution, used in different applications due to the indole ring’s unique properties.

    4-Fluoro-1,1’-biphenyl-4-carboxylic acid: A biphenyl derivative with a fluorine atom, used in materials science and pharmaceuticals.

The unique combination of the benzimidazole ring and the fluorine atom in this compound provides it with distinct chemical and biological properties, making it a valuable compound in various fields of research and application.

Properties

IUPAC Name

5-fluoro-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-4-1-2-5-7(11-3-10-5)6(4)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDZANYHAKEIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669096
Record name 5-Fluoro-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716362-27-5
Record name 5-Fluoro-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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